Neocryptotanshinone
Overview
Description
Mechanism of Action
Target of Action
Neocryptotanshinone, a fatty diterpenoid isolated from Salvia Miltiorrhiza, primarily targets proteins such as SRC, MAPK3, AKT1, MAPK1, and JUN . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival.
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. It inhibits the signaling pathways of NF-κB and iNOS . By suppressing these pathways, this compound can inhibit inflammation induced by lipopolysaccharide (LPS) .
Biochemical Pathways
This compound affects several biochemical pathways. The core pathways influenced by this compound include lipid and atherosclerosis, PI3K-Akt, and MAPK . These pathways are involved in a wide range of biological processes, including inflammation, cell survival, and apoptosis.
Pharmacokinetics
It is known that this compound has high oral absolute bioavailability . It is rapidly distributed in both the heart and brain, and the fecal excretion of this compound is the highest . These properties impact the bioavailability of this compound, influencing its therapeutic effects.
Result of Action
This compound exhibits anti-inflammatory effects by suppressing the NF-κB and iNOS signaling pathways . It also inhibits LPS-induced iNOS protein expression in RAW264.7 cells . Moreover, this compound has been found to have protective effects against cerebral ischemia . It suppresses M1 polarization of microglial cells and promotes cerebral angiogenesis .
Biochemical Analysis
Biochemical Properties
Neocryptotanshinone plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several key enzymes and proteins, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . Additionally, this compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In macrophages, it reduces lipopolysaccharide-induced cytotoxicity and decreases the production of nitric oxide . This compound also down-regulates the expression of iNOS and cyclooxygenase-2 (COX-2), thereby mitigating inflammatory responses . Furthermore, it influences cell signaling pathways by inhibiting the nuclear translocation of NF-κB p65, which is essential for the transcription of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This compound also inhibits the phosphorylation of IκBα, preventing its degradation and subsequent activation of NF-κB . Additionally, this compound modulates the expression of genes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions and retains its anti-inflammatory properties over extended periods . Its efficacy may decrease over time due to potential degradation or metabolic changes . Long-term studies have demonstrated that this compound continues to exert anti-inflammatory effects without significant cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 10 to 100 mg/kg has been shown to inhibit inflammatory symptoms and nociceptive behaviors in a dose-dependent manner . Higher doses of this compound may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to inflammation and glucose metabolism. It interacts with enzymes such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose homeostasis . By inhibiting PTP1B, this compound enhances insulin sensitivity and reduces blood glucose levels . Additionally, this compound modulates the activity of enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high oral bioavailability and is rapidly distributed to the heart and brain . This compound is primarily excreted through feces, indicating its extensive metabolism and elimination . The compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins, which facilitate its uptake and accumulation in specific organs .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with key signaling molecules involved in inflammatory pathways . This compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These interactions are essential for its ability to modulate cellular processes and exert its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neocryptotanshinone involves a multi-step reaction process. One of the documented synthetic routes includes the following steps :
Step 1: n-Butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in hexane at 45°C for 30 minutes, followed by tetrahydrofuran (THF) at 55-60°C for 20 hours.
Step 2: Aluminum chloride (AlCl3) in dichloromethane (CH2Cl2) at 0°C for 0.25 hours.
Step 3: Boron tribromide (BBr3) in dichloromethane (CH2Cl2) at -78°C to 25°C for 4 hours.
Step 4: 4-Dimethylaminopyridine (DMAP) in pyridine at 0°C to 25°C for 1 hour, followed by 25°C for 48 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically extracted from Salvia miltiorrhiza Bunge using solvent extraction techniques .
Chemical Reactions Analysis
Types of Reactions: Neocryptotanshinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Neocryptotanshinone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Medicine: this compound has shown potential in treating conditions such as diabetes, inflammation, and ischemic stroke
Industry: It is explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Neocryptotanshinone is compared with other similar compounds, highlighting its uniqueness:
Properties
IUPAC Name |
1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFJHSOBYVDLA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109664-02-0 | |
Record name | Neocryptotanshinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.